molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No. B1585815
CAS RN: 759-58-0
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methylcrotonate (ECM) is a synthetic compound whose structure is derived from crotonic acid. It is a colorless, volatile liquid with a sharp, pungent odor. ECM is a versatile compound that has been used in a variety of scientific applications, including synthetic organic chemistry, biochemistry, and pharmacology. Its unique properties make it a valuable tool for researchers, as it can be used to synthesize a wide range of compounds, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

1. Synthesis of Coumarin-3-carboxylate Ester

  • Application Summary: Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative. Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application: The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product. The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results: An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

2. Modification of Cyanoacrylate Adhesives

  • Application Summary: Ethyl cyanoacetate is used in the modification of cyanoacrylate adhesives, which are widely used in numerous fields of technology and medicine .
  • Methods of Application: Different modification techniques are used to improve CA properties: introduction of cross-linking agents, comonomers, thickening and plasticizing agents, accelerators, stabilizers, and other additives .
  • Results: The modification of CAs with adducts of trifluoroacetic acid and epoxy compounds (butyl glycidyl ether, glycidyl ether of propylene glycol) also allows improving the shock strength and the shear strength of the glue compounds, preserving a high curing rate and viability .

3. Ethanol Synthesis

  • Application Summary: Ethyl 2-cyano-3-methylcrotonate can be used in the synthesis of ethanol from acetic acid, which can be obtained from renewable biomass .
  • Methods of Application: The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable . The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .
  • Results: The study provides insights that can be used to tailor catalysts to improve their performance .

properties

IUPAC Name

ethyl 2-cyano-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-11-8(10)7(5-9)6(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDAADKKAXROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226821
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-methylcrotonate

CAS RN

759-58-0
Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name Ethyl 2-cyano-3-methylcrotonate
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Record name 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-3-methyl-but-2-enoic acid ethyl ester
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Synthesis routes and methods I

Procedure details

A mixture of 152 g (1.34 mole) of ethylcyanoacetate (3) in 152 g (2.62 mole) of acetone (2) containing 4 mL of piperidine was stirred at 20-30° C. for 16 hours then heated to reflux for 24 hours. Removing the volatile portion, the residue was distilled at 30-50μ of Hg. The fractions boiling at 56-67° C. were collected to give 169 g (82%) of a colorless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

reacting ethylcyanoacetate with acetone to yield ethylisopropylidenecyanoacetate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-methylcrotonate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-methylcrotonate

Citations

For This Compound
4
Citations
D Nasipuri, AC Chaudhuri - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… was obtained by controlled hydrolysis of ethyl 2-cyano-3 : 3-dimethylpentanoate,*S prepared by the action of either (a) ethylmagnesium bromide on ethyl 2-cyano-3-methylcrotonate (V) …
Number of citations: 2 pubs.rsc.org
L Zhang, H Wang, W Shen, Z Qin, J Wang, W Fan - Journal of Catalysis, 2016 - Elsevier
… α-cyanocinnamate (III), or ethyl 2-cyano-3-methylcrotonate (IV). Reactions conditions: 40 C, … conversion of 52.7% with an ethyl 2-cyano-3-methylcrotonate selectivity of 91.5%, revealing …
Number of citations: 75 www.sciencedirect.com
LA Radesca - 1989 - vtechworks.lib.vt.edu
The addition of the Iithium dienolate 161a derived from ethyl 2-bromocrotonate (163) to several enones provided vinylcyclopropanes of type 165 which were converted by thermolysis to …
Number of citations: 1 vtechworks.lib.vt.edu
EB Badgal, MM Dahiru, N Musa - 2023 - researchgate.net
This study aimed to explore the phytochemical profile, heavy metal composition, in silico aphrodisiac potential, and ADMET study of Gardenia erubescens due to its folkloric acclaimed …
Number of citations: 2 www.researchgate.net

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